(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane
CAS No.:
Cat. No.: VC17638251
Molecular Formula: C12H14INO3
Molecular Weight: 347.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14INO3 |
|---|---|
| Molecular Weight | 347.15 g/mol |
| IUPAC Name | (2S,5R)-2-(iodomethyl)-5-(4-nitrophenyl)oxane |
| Standard InChI | InChI=1S/C12H14INO3/c13-7-12-6-3-10(8-17-12)9-1-4-11(5-2-9)14(15)16/h1-2,4-5,10,12H,3,6-8H2/t10-,12-/m0/s1 |
| Standard InChI Key | MCUHYVJTUIZHGX-JQWIXIFHSA-N |
| Isomeric SMILES | C1C[C@H](OC[C@H]1C2=CC=C(C=C2)[N+](=O)[O-])CI |
| Canonical SMILES | C1CC(OCC1C2=CC=C(C=C2)[N+](=O)[O-])CI |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound belongs to the oxane family, a six-membered oxygen-containing heterocycle analogous to tetrahydropyran. Its molecular formula is C₁₂H₁₄INO₃, with a molecular weight of 347.15 g/mol. The iodomethyl (-CH₂I) and 4-nitrophenyl (-C₆H₄NO₂) groups are attached to the oxane ring at positions C2 and C5, respectively . The stereochemistry at these positions—(2S,5R)—dictates the spatial arrangement of substituents, influencing reactivity and intermolecular interactions.
Key Structural Attributes:
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Oxane Ring: Provides a rigid scaffold that influences conformational stability.
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Iodomethyl Group: A potent leaving group capable of participating in nucleophilic substitution reactions.
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4-Nitrophenyl Group: An electron-withdrawing moiety that enhances the compound’s electrophilic character and potential for π-π stacking interactions.
Stereochemical Implications
The (2S,5R) configuration ensures that the iodomethyl and nitrophenyl groups occupy distinct spatial orientations. This stereochemistry can affect:
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Reaction Pathways: Steric hindrance may direct substitution reactions to specific sites.
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Biological Activity: Enantioselective interactions with chiral biological targets, such as enzymes or receptors .
Synthetic Strategies
Retrosynthetic Analysis
The synthesis of (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane likely involves the following steps:
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Oxane Ring Formation: Cyclization of a diol precursor via acid-catalyzed intramolecular etherification.
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Introduction of the 4-Nitrophenyl Group: Friedel-Crafts alkylation or Suzuki-Miyaura coupling using a palladium catalyst.
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Iodomethyl Functionalization: Nucleophilic substitution of a hydroxyl or tosyl group with iodide .
Stereoselective Challenges
Achieving the desired (2S,5R) configuration requires chiral auxiliaries or asymmetric catalysis. For example, enzymatic resolution or use of Evans’ oxazolidinones could enforce stereochemical control during ring formation .
Physicochemical Properties
Solubility and Stability
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Solubility: Expected to be low in polar solvents due to the hydrophobic nitrophenyl group but soluble in dichloromethane or chloroform.
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Stability: The iodomethyl group may confer light sensitivity, necessitating storage in amber vials. The nitro group is thermally stable but may pose explosion risks under extreme conditions .
Spectroscopic Characteristics
While experimental spectra for this compound are unavailable, analogous oxane derivatives exhibit the following features:
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NMR:
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Mass Spectrometry: A molecular ion peak at m/z 347 and fragment ions corresponding to loss of I⁻ (m/z 220) and NO₂ (m/z 297).
Reactivity and Functionalization
Nucleophilic Substitution
The iodomethyl group is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling the synthesis of derivatives:
This reactivity is exploited in pharmaceutical chemistry to append bioactive moieties .
Nitro Group Reduction
The nitro group can be reduced to an amine using catalytic hydrogenation or Sn/HCl, yielding a primary amine for further functionalization:
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